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Compound of Interest

Compound Name: 1-Ethyl-2-methylicyclohexane

Cat. No.: B1583165

This guide provides a detailed comparison of spectroscopic data for 1-Ethyl-2-
methylcyclohexane, cross-referencing information from various public databases. It is
intended for researchers, scientists, and drug development professionals who rely on accurate
spectral identification of chemical compounds. This document presents available data for the
target compound and its stereoisomers (cis- and trans-1-Ethyl-2-methylcyclohexane)
alongside a constitutional isomer, 1,1-Diethylcyclohexane, for comparative analysis.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 1-Ethyl-2-
methylcyclohexane and its isomers. Data has been compiled from the NIST Chemistry
WebBook and PubChem databases. Note that a *tH NMR spectrum for the trans-isomer of 1-
Ethyl-2-methylcyclohexane and for 1,1-Diethylcyclohexane were not readily available in the
searched public databases.

IH NMR Spectral Data
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Compound

Database Source

Chemical Shift (ppm) and
Multiplicity

cis-1-Ethyl-2-

methylcyclohexane

SpectraBase (via PubChem)

Data not explicitly provided in
a table format, available as a

spectrum image.

trans-1-Ethyl-2-

methylcyclohexane

Not Available

Not Available

1,1-Diethylcyclohexane

Not Available

Not Available

13C NMR Spectral Data

Compound

Database Source

Chemical Shift (ppm)

1-Ethyl-2-methylcyclohexane

SpectraBase (via PubChem)[1]

11.8,15.1, 21.0, 23.6, 26.6,
29.8, 32.9, 35.0, 41.9

cis-1-Ethyl-2-

methylcyclohexane

SpectraBase (via PubChem)

Data not explicitly provided in
a table format, available as a

spectrum image.

1,1-Diethylcyclohexane

SpectraBase (via PubChem)[2]

8.2,23.2, 26.6, 28.1, 35.8

Mass Spectrometry Data (Electron lonization)

Compound

Database Source

Key m/z Peaks

41, 55, 69, 83, 97 (base peak),

1-Ethyl-2-methylcyclohexane NIST ]

126 (molecular ion)
cis-1-Ethyl-2- NIST 41, 55, 69, 83, 97 (base peak),
methylcyclohexane 126 (molecular ion)
trans-1-Ethyl-2- 41, 55, 69, 83, 97 (base peak),

NIST

methylcyclohexane

126 (molecular ion)

1,1-Diethylcyclohexane

SpectraBase (via PubChem)[2]

41, 55, 69, 83, 97, 111 (base

peak), 140 (molecular ion)
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Infrared (IR) Spectroscopy Data

Compound Database Source Key Absorptions (cm~?)

~2950, 2920, 2850 (C-H

1-Ethyl-2-methylcyclohexane NIST stretch), 1450 (C-H bend),
1375
_ ~2950, 2920, 2850 (C-H
cis-1-Ethyl-2-
NIST stretch), 1450 (C-H bend),
methylcyclohexane 1375

~2950, 2920, 2850 (C-H
NIST stretch), 1450 (C-H bend),
1375

trans-1-Ethyl-2-

methylcyclohexane

~2950, 2920, 2850 (C-H
1,1-Diethylcyclohexane SpectraBase (via PubChem)[2]  stretch), 1460 (C-H bend),
1375

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of the
spectroscopic data presented above. Specific parameters may vary between different database
entries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL) is used, typically
operating at a proton resonance frequency of 300 MHz or higher.

o Sample Preparation: A few milligrams of the analyte are dissolved in a deuterated solvent
(e.g., CDCIs, CeDe) and placed in an NMR tube.

e 1H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key
parameters include the spectral width, number of scans, and relaxation delay. Chemical
shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal
standard.
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e 13C NMR Acquisition: The carbon spectrum is typically acquired with proton decoupling to
simplify the spectrum to single lines for each unique carbon atom. Key parameters are
similar to *H NMR but often require a larger number of scans due to the lower natural
abundance of 13C.

Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation.

o Sample Introduction: The sample is injected into the GC, where it is vaporized and separated
based on its boiling point and affinity for the column stationary phase.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source. Electron lonization (EIl) is a common method, where the sample molecules are
bombarded with a high-energy electron beam, causing ionization and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, ion trap, time-of-flight).

o Detection: An electron multiplier or similar detector records the abundance of each ion,
generating a mass spectrum.

Infrared (IR) Spectroscopy
 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is most commonly used.

o Sample Preparation: For liquids, a thin film can be placed between two salt plates (e.g., NaCl
or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used where the sample is
placed directly on a crystal. Gas-phase spectra are obtained by introducing the sample into a
gas cell.

o Data Acquisition: The spectrometer passes infrared radiation through the sample. The
detector measures the amount of light that is transmitted at each wavelength. The resulting
spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm™1).

Mandatory Visualization
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The following diagram illustrates the logical workflow for cross-referencing spectroscopic data
of a chemical compound with public databases.
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Caption: Workflow for cross-referencing spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1583165#cross-referencing-
spectroscopic-data-of-1-ethyl-2-methylcyclohexane-with-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth
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